(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole
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Overview
Description
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a unique structure with two indole moieties connected by an ethylidene bridge, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method involves the palladium-catalyzed heterocyclization of anilines, which can be optimized using microwave irradiation to improve yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically uses methanesulfonic acid as a catalyst and methanol as a solvent, with reaction conditions optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, halogenated indoles.
Scientific Research Applications
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
2-methyl-1H-indole-3-carboxylate: Known for its pharmaceutical applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Used in drug synthesis.
Uniqueness
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole stands out due to its dual indole structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical pathways.
Properties
CAS No. |
550-14-1 |
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Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole |
InChI |
InChI=1S/C20H18N2/c1-12(19-13(2)21-17-10-6-4-8-15(17)19)20-14(3)22-18-11-7-5-9-16(18)20/h4-11,21H,1-3H3/b20-12- |
InChI Key |
KQWYQZCESKLBIO-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C(=C\3/C(=NC4=CC=CC=C43)C)/C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C3C(=NC4=CC=CC=C43)C)C |
Origin of Product |
United States |
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